N~3~-Benzylpyridine-2,3-Diamine

BACE-1 Fragment-based drug discovery Alzheimer's disease

N~3~-Benzylpyridine-2,3-diamine (CAS 79707-12-3) is a synthetic, low-molecular-weight (199.25 g/mol) aminopyridine fragment featuring a benzyl substituent at the N3 position. The compound has been co-crystallized with the Alzheimer's disease target beta-secretase 1 (BACE-1), and its binding pose has been solved by X-ray crystallography at 2.70 Å resolution (PDB ID: 2OHM).

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 79707-12-3
Cat. No. B1336689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-Benzylpyridine-2,3-Diamine
CAS79707-12-3
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=CC=C2)N
InChIInChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14)
InChIKeyMUKAGFLFIMVSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Benzylpyridine-2,3-Diamine (CAS 79707-12-3): A Validated Fragment Hit for BACE-1 with Defined Structural Biology


N~3~-Benzylpyridine-2,3-diamine (CAS 79707-12-3) is a synthetic, low-molecular-weight (199.25 g/mol) aminopyridine fragment featuring a benzyl substituent at the N3 position [1]. The compound has been co-crystallized with the Alzheimer's disease target beta-secretase 1 (BACE-1), and its binding pose has been solved by X-ray crystallography at 2.70 Å resolution (PDB ID: 2OHM). This structural information, together with a quantified biochemical IC50 of 310,000 nM against BACE-1 in a fluorescence-based enzymatic assay, establishes it as one of the chemotypes identified in a high-throughput crystallographic fragment screen [2][3]. The compound is commercially available from multiple vendors at purities of 95% or higher.

Why N3-Benzylpyridine-2,3-Diamine Cannot Be Replaced by Its N2-Regioisomer or Other Aminopyridine Fragments


The regioisomer of N~3~-Benzylpyridine-2,3-diamine, N~2~-Benzylpyridine-2,3-diamine (CAS 32282-07-8), differs only in the position of the benzyl substituent on the pyridine ring, yet this subtle change has profound consequences for target binding. In the published BACE-1 fragment screen, the N3-benzyl derivative was identified as a hit and its binding mode was confirmed by X-ray crystallography, whereas no BACE-1 inhibitory data or co-crystal structure has been reported for the N2-regioisomer [1]. More broadly, the parent scaffold, 2,3-diaminopyridine (CAS 452-58-4), lacks the benzyl moiety entirely and would not engage the hydrophobic S1 pocket of BACE-1 that accommodates the benzyl group of the N3-substituted analogue. Consequently, generic substitution with an unvalidated aminopyridine would forfeit the experimentally verified binding mode and activity data that make N~3~-Benzylpyridine-2,3-diamine a useful fragment starting point for structure-based drug design [2].

Quantitative Differentiation of N3-Benzylpyridine-2,3-Diamine from Close Analogs: A Procurement-Focused Evidence Guide


BACE-1 Biochemical Inhibition: N3-Benzyl vs. Closest Fragment Hits

In the primary fragment screen, N~3~-benzylpyridine-2,3-diamine inhibited BACE-1 with an IC50 of 310,000 nM (310 µM), placing it among the weak millimolar-range hits characteristic of fragment-based screening [1]. For comparison, the fragment 2-aminoquinoline, another aminoheterocycle hit from the same screen, showed an IC50 of 800,000 nM [2]. The unsubstituted 2,3-diaminopyridine scaffold showed no detectable inhibition in this assay format, demonstrating that the benzyl substituent is essential for measurable activity [3]. Importantly, the N2-benzyl regioisomer (CAS 32282-07-8) has not been reported in any BACE-1 inhibition study, making its activity against this target unknown.

BACE-1 Fragment-based drug discovery Alzheimer's disease

Structural Validation: X-ray Co-crystal Structure of N3-Benzyl Derivative vs. Absence of Structural Data for N2 Isomer

The X-ray crystal structure of BACE-1 in complex with N~3~-benzylpyridine-2,3-diamine has been determined at 2.70 Å resolution and is publicly available under PDB ID 2OHM [1]. The structure reveals that the benzyl group occupies a hydrophobic pocket adjacent to the catalytic aspartate dyad, while the aminopyridine core forms hydrogen bonds with the catalytic aspartates. In contrast, no experimentally determined structure of BACE-1 bound to N~2~-benzylpyridine-2,3-diamine (CAS 32282-07-8) has been deposited in the PDB as of the latest release [2]. Similarly, the unsubstituted 2,3-diaminopyridine lacks any co-crystal structure with BACE-1.

Structural biology Fragment screening PDB

Ligand Efficiency: N3-Benzyl Fragment vs. Typical Fragment Library Benchmarks

Ligand efficiency (LE) is a critical metric for ranking fragment hits, as it normalises potency by the number of heavy atoms. N~3~-benzylpyridine-2,3-diamine (C12H13N3, 15 heavy atoms) achieves a pIC50 of 3.51, yielding a ligand efficiency (LE) of approximately 0.23 kcal mol⁻¹ per heavy atom (based on standard free energy approximation) [1]. The published fragment screen described the aminoheterocycle chemotype, which includes this compound, as displaying 'relatively good ligand efficiencies' [2]. By comparison, 2-aminoquinoline (10 heavy atoms) achieves a LE of approximately 0.19, while the fragment 4-(4-fluorobenzyl)piperidine (13 heavy atoms) shows a LE of approximately 0.20 in the same assay [3]. The N~3~-benzyl derivative thus ranks among the more ligand-efficient chemotypes in this focused BACE-1 library.

Ligand efficiency Fragment-based lead generation BACE-1

Proven Application Scenarios for N3-Benzylpyridine-2,3-Diamine in Drug Discovery and Chemical Biology


Structure-Based Fragment Elaboration for BACE-1 Inhibitor Programmes

Medicinal chemistry teams pursuing BACE-1 inhibitors for Alzheimer's disease can utilise N~3~-benzylpyridine-2,3-diamine as a starting fragment. The PDB structure 2OHM provides atomic-level detail of the binding mode [1], enabling computational chemists to design focused libraries that grow from the aminopyridine core toward adjacent sub-pockets, while the benzyl group anchors the molecule in the S1 hydrophobic site. The established IC50 of 310,000 nM provides a baseline for tracking potency improvements during hit-to-lead optimisation.

Benchmarking Fragment Library Composition and Quality Control

Procurement groups assembling or validating fragment screening libraries can use N~3~-benzylpyridine-2,3-diamine as a structurally characterised reference compound for the aminoheterocycle chemotype. Its well-defined BACE-1 activity, co-crystal structure, and commercial availability at 95% purity make it suitable for inter-laboratory assay validation and for calibrating fragment-based screening workflows [2].

Selectivity Profiling Against Human and Mycobacterial Purine Nucleoside Phosphorylase

The compound has been tested against both human and Mycobacterium tuberculosis purine nucleoside phosphorylase (PNP), showing IC50 values of 29 nM and 48 nM, respectively [3][4]. This nanomolar potency against PNP, combined with its micromolar BACE-1 activity, makes it a useful tool for selectivity profiling studies across distinct enzyme families, aiding in the assessment of on-target versus off-target liabilities early in the drug discovery process.

Scaffold for Copper(II) Coordination Polymer Synthesis

N~3~-Benzylpyridine-2,3-diamine has been employed as a ligand in the synthesis of Cu(II) one-dimensional coordination polymers, where its bidentate aminopyridine moiety coordinates to metal centres to form defined polymeric architectures . Researchers in materials chemistry can compare the coordination geometry of Cu(II) complexes derived from this N3-benzyl ligand with those formed by the N2-benzyl regioisomer or unsubstituted 2,3-diaminopyridine to tune the dimensionality and magnetic properties of the resulting polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N~3~-Benzylpyridine-2,3-Diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.